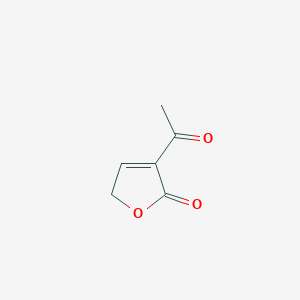

2(5H)-Furanone, 3-acetyl-

Description

BenchChem offers high-quality 2(5H)-Furanone, 3-acetyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(5H)-Furanone, 3-acetyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-acetyl-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-4(7)5-2-3-9-6(5)8/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNPIVYZHIPNHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448279 | |

| Record name | 2(5H)-Furanone, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80436-91-5 | |

| Record name | 3-Acetyl-2,5-dihydrofuran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080436915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(5H)-Furanone, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ACETYL-2,5-DIHYDROFURAN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8D1Z56CCU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"2(5H)-Furanone, 3-acetyl-" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2(5H)-Furanone, 3-acetyl-

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2(5H)-Furanone, 3-acetyl-, a significant heterocyclic compound. Belonging to the broader class of butenolides and tetronic acid derivatives, this molecule serves as a valuable scaffold in medicinal chemistry and drug development.[1][2][3] This document outlines a robust synthetic strategy rooted in established chemical principles, details a step-by-step experimental protocol, and presents a multi-faceted analytical approach for structural elucidation and purity confirmation. The methodologies are explained with an emphasis on the underlying chemical causality, providing researchers and drug development professionals with a field-proven guide for practical application.

Introduction: The Scientific Context of 3-Acetyl-2(5H)-Furanone

The 2(5H)-furanone ring system, commonly known as a γ-butenolide, is a privileged scaffold found in a vast number of natural products exhibiting a wide spectrum of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. These compounds are integral to the fields of chemical biology and pharmacology.

3-Acetyl-2(5H)-furanone is a derivative of tetronic acid, a class of 4-hydroxy-2(5H)-furanones.[2] Tetronic acid and its analogues are recognized for their diverse biological profiles, which include antibiotic, antiviral, and antineoplastic activities.[3] The introduction of a 3-acetyl group creates a β-dicarbonyl-like motif within the lactone ring, offering unique chemical reactivity and potential for further functionalization, making it a target of significant interest for the synthesis of novel therapeutic agents.[4]

Synthesis: A Mechanistic Approach

The synthesis of 3-acyl tetronic acid derivatives, such as 3-acetyl-2(5H)-furanone, is effectively achieved through a base-promoted intramolecular condensation reaction.[5] The most reliable and widely applicable strategy is the Dieckmann cyclization, which involves the cyclization of a diester to form a β-keto ester.[5]

Synthetic Strategy: The Dieckmann Cyclization Pathway

The core of the synthesis involves the intramolecular cyclization of a carefully chosen acyclic precursor, specifically a glycolyl acetoacetate intermediate. This approach is highly efficient for constructing the substituted furanone ring. The base abstracts an acidic α-proton, initiating a nucleophilic attack on the second ester group to form the five-membered ring. Subsequent acidic workup and tautomerization yield the final product.

Caption: Proposed synthetic pathway for 3-acetyl-2(5H)-furanone.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful formation of the intermediate in Step 1 is crucial for the subsequent cyclization. Monitoring by Thin Layer Chromatography (TLC) at each stage ensures the reaction proceeds as expected before advancing to the next step.

Materials:

-

Ethyl acetoacetate

-

Ethyl 2-chloroacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Sodium ethoxide (NaOEt)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Ethanol (EtOH)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane (for chromatography)

Procedure:

-

Synthesis of the Diester Intermediate (Diethyl 2-acetylsuccinate): a. To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF. b. Carefully add sodium hydride (1.1 equivalents). Causality: NaH is a strong, non-nucleophilic base required to deprotonate ethyl acetoacetate at the α-carbon without competing side reactions like saponification. c. Cool the suspension to 0 °C in an ice bath. d. Add ethyl acetoacetate (1.0 equivalent) dropwise via a syringe. Stir for 30 minutes at 0 °C to ensure complete formation of the enolate. e. Add ethyl 2-chloroacetate (1.1 equivalents) dropwise. f. Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed. g. Carefully quench the reaction by slowly adding water. Extract the aqueous layer with ethyl acetate (3x). h. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.

-

Dieckmann Cyclization and Tautomerization: a. Dissolve the crude diester intermediate from Step 1 in anhydrous ethanol in a flame-dried flask under an inert atmosphere. b. Add sodium ethoxide (1.2 equivalents) portion-wise. Causality: Sodium ethoxide is a strong base that is soluble in ethanol and effectively catalyzes the intramolecular cyclization. c. Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC. d. Cool the reaction mixture to 0 °C and acidify by slowly adding 1M HCl until the pH is ~2-3. Causality: Acidification protonates the intermediate enolate and catalyzes the decarboxylation (if applicable) and tautomerization to the more stable enol form of the product. e. Remove the ethanol under reduced pressure. f. Extract the resulting aqueous residue with ethyl acetate (3x). g. Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate.

-

Purification: a. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. b. Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield 3-acetyl-2(5H)-furanone as a solid or oil.

Characterization and Structural Elucidation

A combination of spectroscopic methods is required for unambiguous confirmation of the synthesized molecule's structure and purity. The data from NMR, IR, and MS are complementary and together provide a definitive structural assignment.

Caption: Overall workflow for synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms.[6] The spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Protons | ~ 2.4 - 2.6 | Singlet (s) | -C(O)CH ₃ (3H) |

| ~ 4.9 - 5.1 | Singlet (s) or Doublet (d) | C5-H ₂ (2H) | |

| ~ 7.5 - 7.7 | Singlet (s) or Triplet (t) | C4-H (1H) |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carbons | ~ 28 - 32 | -C(O)C H₃ |

| ~ 70 - 73 | C5 | |

| ~ 115 - 120 | C3 | |

| ~ 155 - 160 | C4 | |

| ~ 172 - 176 | C2 (Lactone C=O) | |

| ~ 195 - 200 | Acetyl C=O |

Note: The molecule exists in tautomeric forms, which can influence the observed spectra. The enol form, 3-acetyl-4-hydroxy-2(5H)-furanone, will show a characteristic broad singlet for the enolic -OH proton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded as a thin film or a KBr pellet. The presence of two distinct carbonyl absorptions is a key diagnostic feature.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Significance |

| C=O Stretch (Lactone) | 1740 - 1780 | Confirms the α,β-unsaturated five-membered lactone ring.[7] |

| C=O Stretch (Ketone) | 1670 - 1690 | This frequency is lowered due to conjugation with the C=C double bond, confirming the 3-acetyl group's position.[8][9] |

| C=C Stretch (Olefinic) | 1620 - 1650 | Characteristic of the double bond within the furanone ring.[10] |

| C-O Stretch (Ester) | 1200 - 1300 | Confirms the ester (lactone) functional group.[11] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Molecular Formula: C₆H₆O₃

-

Molecular Weight: 126.11 g/mol

-

Expected Molecular Ion (M⁺): m/z = 126 (for Electron Ionization, EI-MS) or 127 (M+H)⁺ (for Electrospray Ionization, ESI-MS).

-

Key Fragmentation Peaks:

-

m/z = 83: Corresponds to the loss of the acetyl group (-COCH₃). This is a very common and expected fragmentation.

-

m/z = 43: Corresponds to the acetyl cation [CH₃CO]⁺, which is a highly stable fragment and often observed as a base peak.[12]

-

The collective data from these analytical techniques provides a robust, self-validating confirmation of the successful synthesis of 2(5H)-Furanone, 3-acetyl-.

References

- Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry - Imre Blank's. (Source: N/A)

- Tetronic acid derivatives from Aspergillus panamensis. Production, isolation, characterization and biological activity - PubMed. (Source: N/A)

- 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2025-01-01)

- IR Spectroscopy Tutorial: Ketones. (Source: N/A)

- IR: carbonyl compounds. (Source: N/A)

- Carbonyl - compounds - IR - spectroscopy. (Source: N/A)

- Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS - AMT. (2025-11-18)

- 19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2025-02-24)

- A Comparative Guide to the Spectroscopic Analysis of Furanones - Benchchem. (Source: N/A)

- 2(5H)-Furanone - the NIST WebBook - National Institute of Standards and Technology. (Source: N/A)

- SYNTHESIS AND REACTIONS OF SOME 2(3H)- AND 2(5H)

- What is Tetronic acid? - ChemicalBook. (2020-02-19)

- Synthesis and chemistry of tetronic acids - CORE. (Source: N/A)

- The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - MDPI. (Source: N/A)

- Tetronic Acid | Thermo Fisher Scientific. (Source: N/A)

- ChemInform Abstract: Tetramic and Tetronic Acids: An Update on New Derivatives and Biological Aspects | Request PDF - ResearchG

- The Furan-2(5H)-ones: Recent Synthetic Methodologies and its Application in Total Synthesis of Natural Products - ElectronicsAndBooks. (Source: N/A)

Sources

- 1. Tetronic acid derivatives from Aspergillus panamensis. Production, isolation, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is Tetronic acid?_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Guided Search Result | Thermo Fisher Scientific [thermofisher.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. epa.oszk.hu [epa.oszk.hu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. imreblank.ch [imreblank.ch]

3-acetyl-2(5H)-furanone chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of 3-acetyl-2(5H)-furanone

Abstract: 3-acetyl-2(5H)-furanone (CAS 80436-91-5) is a multifaceted heterocyclic compound belonging to the furanone family, a scaffold of significant interest in medicinal chemistry and materials science.[1] Its structure, combining an α,β-unsaturated lactone with a β-keto functional group, imparts a unique and versatile reactivity profile. This guide provides a comprehensive technical overview of its structure, properties, and chemical behavior, designed for researchers, scientists, and professionals in drug development. It is important to note that while the furanone scaffold is widely studied, specific experimental data for this particular derivative is limited in peer-reviewed literature. Therefore, this document synthesizes established chemical principles and data from closely related analogs to present a robust predictive profile, ensuring scientific integrity while highlighting areas for future experimental validation.

Molecular Structure and Isomerism

3-acetyl-2(5H)-furanone possesses a planar, five-membered lactone ring, commonly referred to as a γ-butyrolactone skeleton.[2][3] The key structural features are the ester functional group within the heterocycle, a conjugated carbon-carbon double bond (C3-C4), and an acetyl group at the C3 position. This arrangement classifies the molecule as a β-keto lactone and an α,β-unsaturated carbonyl compound, both of which are pivotal to its chemical character.

Caption: Chemical structure of 3-acetyl-2(5H)-furanone.

Keto-Enol Tautomerism

A critical feature of 3-acetyl-2(5H)-furanone is its capacity to exist in equilibrium with its enol tautomer. This is a classic property of β-dicarbonyl compounds. The acidic α-hydrogen on the methylene group of the lactone ring (C5) is less likely to participate than the hydrogens of the acetyl's methyl group under kinetic control, but the thermodynamically favored enol involves the conjugated system. The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity, pH, and temperature. The enol form is stabilized by the formation of an extended conjugated system and potentially by intramolecular hydrogen bonding. This tautomerism is fundamental to the molecule's reactivity, particularly in enolate-based reactions.

Caption: Keto-Enol tautomerism of 3-acetyl-2(5H)-furanone.

Physicochemical Properties

Specific, experimentally determined physicochemical data for 3-acetyl-2(5H)-furanone are not widely available. The table below contains calculated values and data from the parent compound, 2(5H)-furanone, for illustrative purposes.

| Property | Value | Source |

| Molecular Formula | C₆H₆O₃ | - |

| Molecular Weight | 126.11 g/mol | - |

| CAS Number | 80436-91-5 | Pharmaffiliates |

| Appearance | Sweet, caramel-like odor reported | Smolecule |

| Boiling Point | ~208 °C (Predicted) | - |

| Melting Point | Not available | - |

| Density | ~1.185 g/cm³ (Analog: 2(5H)-furanone) | PubChem |

| Solubility | Expected to be soluble in polar organic solvents. | - |

| logP | ~-0.60 (Analog: 2(5H)-furanone) | PubChem |

Spectroscopic Profile (Illustrative)

No published spectra for 3-acetyl-2(5H)-furanone could be located. This section describes the expected spectroscopic characteristics based on its functional groups. These predictions are essential for guiding the characterization of this molecule in a laboratory setting.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.4 | Singlet | 3H | -C(O)CH₃ | Protons of a methyl ketone. |

| ~4.9 | Triplet | 2H | -OCH₂ - | Methylene protons adjacent to the lactone oxygen, likely coupled to the C4 proton. |

| ~7.5 | Triplet | 1H | =CH - | Vinylic proton at the C4 position, deshielded by the conjugated carbonyls. |

¹³C NMR Spectroscopy

The carbon NMR spectrum should display six signals corresponding to each unique carbon atom.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~28 | C H₃ | Acetyl methyl carbon. |

| ~68 | C H₂ (C5) | Methylene carbon adjacent to the lactone oxygen. |

| ~125 | C = (C3) | Quaternary vinylic carbon of the α,β-unsaturated system. |

| ~150 | =C H (C4) | Vinylic methine carbon, deshielded by conjugation. |

| ~170 | C =O (Lactone) | Carbonyl carbon of the lactone. |

| ~195 | C =O (Ketone) | Carbonyl carbon of the acetyl group. |

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | =C-H stretch (vinylic) |

| ~2950 | Weak-Medium | C-H stretch (aliphatic) |

| ~1750-1780 | Strong | C=O stretch (γ-lactone, conjugated) |

| ~1680-1700 | Strong | C=O stretch (acetyl ketone, conjugated) |

| ~1640 | Medium | C=C stretch (conjugated alkene) |

| ~1200 | Strong | C-O stretch (ester) |

Synthetic Approaches (Proposed)

While a specific, detailed synthesis for 3-acetyl-2(5H)-furanone is not readily found in the literature, its structure suggests a logical retrosynthetic approach based on the acylation of a 2(5H)-furanone enolate or a related precursor.

Proposed Protocol: Acylation of 2(5H)-furanone

This protocol is based on standard procedures for the C-acylation of ester enolates.

Objective: To synthesize 3-acetyl-2(5H)-furanone via the acylation of the enolate of 2(5H)-furanone.

Materials:

-

2(5H)-furanone

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Acetyl chloride or Acetic anhydride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

-

Enolate Formation: Dissolve 1.0 equivalent of 2(5H)-furanone in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add 1.1 equivalents of LDA solution dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation. The formation of the lithium enolate at the alpha carbon (C3) is expected.[3]

-

Acylation: Slowly add 1.2 equivalents of acetyl chloride dropwise to the enolate solution at -78 °C.

-

Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield the target compound.

Caption: Proposed workflow for the synthesis of 3-acetyl-2(5H)-furanone.

Chemical Reactivity and Mechanisms

The reactivity of 3-acetyl-2(5H)-furanone is governed by its three primary functional regions: the α,β-unsaturated system, the β-dicarbonyl moiety, and the lactone ester linkage.

Michael Addition

As an α,β-unsaturated carbonyl compound, the furanone ring is an excellent Michael acceptor. Nucleophiles will preferentially attack the C5 position (1,4-conjugate addition), driven by the formation of a stable enolate intermediate.

Mechanism:

-

A soft nucleophile (e.g., a cuprate, an enolate, or a thiol) attacks the electrophilic C5 carbon.

-

The π-electrons from the C4-C5 bond shift to the C3-C4 bond, and the C2 carbonyl π-electrons move to the oxygen atom, forming an enolate.

-

Protonation of the enolate at C3 regenerates the carbonyl and yields the 5-substituted product.

Sources

Spectroscopic Profile of 3-acetyl-2(5H)-Furanone: A Computational and Comparative Analysis

Introduction: The Significance of 3-acetyl-2(5H)-Furanone

The 2(5H)-furanone, or butenolide, ring system is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[1] The introduction of an acetyl group at the C3 position, creating 3-acetyl-2(5H)-furanone (Figure 1), establishes a conjugated enone-lactone system with unique electronic properties and multiple reactive sites. This structure makes it a versatile building block for the synthesis of more complex molecules.

Accurate spectroscopic data is fundamental for the unambiguous identification and characterization of such molecules. It enables reaction monitoring, purity assessment, and structural elucidation. This guide presents a detailed examination of the predicted ¹H and ¹³C NMR spectra and an inferred IR profile of the title compound.

Figure 1: Molecular Structure of 3-acetyl-2(5H)-Furanone A diagram illustrating the chemical structure with IUPAC numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Due to the unavailability of published experimental spectra for 3-acetyl-2(5H)-furanone, the following ¹H and ¹³C NMR data have been generated using validated computational prediction algorithms. These tools utilize extensive databases of known structures to provide highly accurate estimations of chemical shifts and coupling constants.[2]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is crucial for identifying the hydrogen environments within a molecule. The predicted spectrum for 3-acetyl-2(5H)-furanone in a standard solvent like CDCl₃ reveals three distinct signals.

Table 1: Predicted ¹H NMR Data for 3-acetyl-2(5H)-furanone (Solvent: CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift |

| H4 | ~7.6 - 7.8 | Triplet (t) | ~2.0 - 2.5 | This olefinic proton is significantly deshielded due to its position on a double bond conjugated with two carbonyl groups (the lactone and the acetyl group), placing it in a highly electron-poor environment. |

| H5 | ~4.9 - 5.1 | Triplet (t) | ~2.0 - 2.5 | These methylene protons are adjacent to the electron-withdrawing lactone oxygen, causing a downfield shift. They are expected to couple with the H4 proton. |

| H7 (CH₃) | ~2.5 - 2.7 | Singlet (s) | N/A | This methyl group is directly attached to a carbonyl carbon, resulting in a characteristic chemical shift in this region. |

Causality and Insights:

-

Deshielding of H4: The strong deshielding of the H4 proton is the most notable feature. Its position beta to the lactone carbonyl and alpha to the acetyl carbonyl group in a conjugated system leads to a significant downfield shift, making it a key diagnostic peak.

-

Coupling Pattern: The predicted small, triplet-like coupling between H4 and the two H5 protons (allylic coupling) is characteristic of such five-membered ring systems.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Six distinct signals are predicted for the six carbon atoms of 3-acetyl-2(5H)-furanone.

Table 2: Predicted ¹³C NMR Data for 3-acetyl-2(5H)-furanone (Solvent: CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C1 (Lactone C=O) | ~170 - 175 | Carbonyl carbons in α,β-unsaturated lactones typically resonate in this downfield region. |

| C6 (Acetyl C=O) | ~195 - 200 | Ketone carbonyl carbons are generally more deshielded than ester/lactone carbonyls. |

| C4 | ~150 - 155 | This olefinic carbon is beta to the lactone carbonyl and is deshielded due to conjugation. |

| C3 | ~135 - 140 | This is the other olefinic carbon, also deshielded by its attachment to two carbonyl groups. |

| C5 (CH₂) | ~70 - 75 | This methylene carbon is deshielded due to its direct attachment to the electronegative lactone oxygen. |

| C7 (CH₃) | ~28 - 32 | The methyl carbon of an acetyl group typically appears in this region. |

Expertise & Experience: The predicted chemical shifts align well with established principles of NMR spectroscopy. The two distinct carbonyl signals are a key feature, with the ketone carbonyl (C6) resonating further downfield than the lactone carbonyl (C1), a reliable diagnostic difference. The significant deshielding of the olefinic carbons (C3 and C4) confirms the highly conjugated and electron-poor nature of the double bond.

Infrared (IR) Spectroscopy Analysis

Table 3: Inferred IR Absorption Bands for 3-acetyl-2(5H)-Furanone

| Functional Group | Expected Frequency (cm⁻¹) | Intensity | Rationale and Comparative Insights |

| C=O (Lactone) | ~1750 - 1780 | Strong | In the experimental spectrum of the parent 2(5H)-furanone, the lactone carbonyl stretch appears around 1740-1770 cm⁻¹.[3] The conjugation with the acetyl group at C3 is expected to slightly raise this frequency. |

| C=O (Acetyl Ketone) | ~1690 - 1710 | Strong | The acetyl group's carbonyl is conjugated with the C3=C4 double bond. This conjugation lowers the frequency from a typical saturated ketone (~1715 cm⁻¹). This band is expected to be very strong and sharp. |

| C=C (Olefinic) | ~1640 - 1660 | Medium | The carbon-carbon double bond stretch in conjugated systems appears in this region. Its intensity is enhanced by the conjugation with the carbonyl groups. |

| C-O (Lactone) | ~1150 - 1250 | Strong | This corresponds to the C-O-C stretching vibrations within the lactone ring, which are typically strong. |

Trustworthiness of Analysis: The presence of two distinct and strong carbonyl absorption bands would be the most definitive feature in an experimental IR spectrum. The separation of these bands by approximately 60-80 cm⁻¹ provides a self-validating system to confirm the presence of both the conjugated lactone and the conjugated ketone functionalities.

Standard Experimental Protocols

To ensure reproducibility and data integrity, the acquisition of NMR and IR spectra should follow standardized laboratory procedures.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified 3-acetyl-2(5H)-furanone sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the neat liquid or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹ by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal prior to the sample scan. The final spectrum should be presented in terms of transmittance or absorbance.

Figure 2: General Workflow for Spectroscopic Analysis A flowchart outlining the logical steps from sample preparation to structural confirmation.

Conclusion

This technical guide provides a comprehensive, albeit predictive and comparative, spectroscopic characterization of 3-acetyl-2(5H)-furanone. The computationally derived ¹H and ¹³C NMR data, coupled with an IR profile inferred from structurally similar compounds, offers a robust and scientifically sound resource for the identification and analysis of this important heterocyclic molecule. The detailed rationale behind the spectral features, grounded in fundamental chemical principles, equips researchers with the necessary insights for their work in synthesis and drug discovery. The outlined protocols provide a clear path for the future experimental validation of this data.

References

-

NMRDB. (2024). Predict 1H and 13C NMR spectra. Available at: [Link][4][5]

-

PubChem. (2024). 2(5H)-Furanone. National Center for Biotechnology Information. Available at: [Link][3]

-

The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2022). MDPI. Available at: [Link][1]

- Aires-de-Sousa, M., Hemmer, J., Gasteiger, J. (2002). "Prediction of 1H NMR Chemical Shifts Using Neural Networks". Analytical Chemistry, 74(1), 80-90.

-

Banfi, D., Patiny, L. (2008). "www.nmrdb.org: Resurrecting and processing NMR spectra on-line". Chimia, 62(4), 280-281.[4][5]

-

Simulate and predict NMR spectra. (n.d.). nmrdb.org. Available at: [Link][2]

Sources

- 1. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity | MDPI [mdpi.com]

- 2. Simulate and predict NMR spectra [nmrdb.org]

- 3. 2(5H)-Furanone | C4H4O2 | CID 10341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Visualizer loader [nmrdb.org]

- 5. Visualizer loader [nmrdb.org]

An In-depth Technical Guide to the Physical Properties of 3-Acetyl-2(5H)-furanone (CAS Number: 80436-91-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

3-Acetyl-2(5H)-furanone, identified by the CAS number 80436-91-5, is a heterocyclic organic compound belonging to the furanone family.[1] Furanones are a well-recognized class of compounds often found as core structures in natural products and are utilized as versatile precursors in the synthesis of various lactones and furans. The physical properties of 3-Acetyl-2(5H)-furanone are fundamental to its application in research and development, influencing its behavior in different matrices, its reactivity, and its potential for incorporation into drug delivery systems. This guide provides a comprehensive overview of the known and anticipated physical properties of this compound, outlines the methodologies for their experimental determination, and offers insights into their relevance in a scientific context.

While extensive experimental data for this specific molecule is not widely published, this guide synthesizes available information and provides a robust framework for its characterization based on established analytical principles and data from structurally related compounds.

Molecular and Chemical Identity

A foundational understanding of a compound's physical properties begins with its chemical identity.

| Identifier | Value | Source |

| Chemical Name | 3-Acetyl-2,5-dihydrofuran-2-one; 3-Acetyl-2(5H)-furanone | [2] |

| CAS Number | 80436-91-5 | [2] |

| Molecular Formula | C₆H₆O₃ | [2] |

| Molecular Weight | 126.11 g/mol | [2] |

| Chemical Structure |

The structure reveals a five-membered lactone ring with an acetyl group, which is expected to significantly influence its polarity, solubility, and intermolecular interactions.

Known and Anticipated Physical Properties

A comprehensive summary of the physical properties of 3-Acetyl-2(5H)-furanone is presented below. It is important to note that while some properties are confirmed, others are yet to be reported in publicly available literature.

| Physical Property | Value / Anticipated Value | Experimental Protocol for Determination |

| Appearance/Physical State | Not explicitly reported; likely a solid or liquid at room temperature. | Visual inspection at standard temperature and pressure (STP). |

| Odor | Sweet, caramel-like | [1] |

| Melting Point | Not available in searched literature. | Capillary melting point apparatus (e.g., Mel-Temp) or Differential Scanning Calorimetry (DSC). |

| Boiling Point | Not available in searched literature. | Distillation under atmospheric or reduced pressure, or Thermogravimetric Analysis (TGA). |

| Solubility | Not explicitly reported. Anticipated to be soluble in polar organic solvents. | Gravimetric analysis of saturated solutions in various solvents (e.g., water, ethanol, DMSO) at a controlled temperature. |

| Density | Not available in searched literature. | Pycnometry or oscillating U-tube density meter. |

Methodologies for Experimental Determination of Physical Properties

For researchers seeking to characterize 3-Acetyl-2(5H)-furanone, the following experimental protocols provide a validated approach.

Protocol 1: Determination of Melting Point using Differential Scanning Calorimetry (DSC)

Causality: DSC is a highly sensitive thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This method is superior to traditional capillary methods as it provides a precise melting temperature and can also reveal information about purity and polymorphism.

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of 3-Acetyl-2(5H)-furanone into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature at least 20°C below the expected melting point.

-

Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature at least 20°C above the expected melting point.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram.

Protocol 2: Determination of Boiling Point using Ebulliometry

Causality: Ebulliometry measures the boiling point of a liquid by determining the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This direct measurement is crucial for purification by distillation and for understanding the compound's volatility.

Methodology:

-

Apparatus: Assemble a standard distillation apparatus with a heating mantle, a round-bottom flask containing the sample and boiling chips, a condenser, and a calibrated thermometer placed at the vapor-liquid equilibrium point.

-

Heating: Gently heat the sample until a steady reflux is observed.

-

Temperature Reading: Record the temperature at which the vapor and liquid phases are in equilibrium. This is the boiling point at the measured atmospheric pressure.

-

Pressure Correction: If necessary, correct the observed boiling point to standard pressure using the Clausius-Clapeyron relation or a nomograph.

Protocol 3: Determination of Solubility

Causality: Understanding the solubility of a compound in various solvents is critical for its formulation, purification, and use in solution-based assays. The equilibrium solubility is determined by creating a saturated solution and quantifying the dissolved solute.

Methodology:

-

Saturated Solution Preparation: Add an excess of 3-Acetyl-2(5H)-furanone to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately measure a known volume of the clear supernatant. Evaporate the solvent and weigh the remaining solid residue. Alternatively, quantify the concentration of the dissolved compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with a calibration curve.

-

Calculation: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity.

Logical Relationships and Workflow

The determination of the physical properties of a novel or under-characterized compound like 3-Acetyl-2(5H)-furanone follows a logical progression. The following diagram illustrates this workflow.

Caption: Workflow for the characterization of physical properties.

Significance in Research and Drug Development

The physical properties of 3-Acetyl-2(5H)-furanone are not merely academic data points; they are critical parameters that guide its practical application:

-

Melting and Boiling Points: These properties are indicators of the compound's purity and are essential for designing purification processes such as recrystallization and distillation. They also provide insight into the strength of intermolecular forces.

-

Solubility: In drug development, solubility is a key determinant of a compound's bioavailability. Poor aqueous solubility can be a major hurdle in formulation. Understanding solubility in various solvents is also crucial for chemical reactions and analytical method development.

-

Density: This property is important for process scale-up and for formulation calculations.

-

Physical State and Odor: These basic observations are the first step in characterization and can be important for handling and safety considerations.

Conclusion

While a complete, experimentally verified dataset of the physical properties of 3-Acetyl-2(5H)-furanone (CAS 80436-91-5) is not yet available in the public domain, this guide provides a comprehensive framework for its characterization. By following the outlined experimental protocols, researchers can systematically determine the key physical parameters of this compound. This information is invaluable for its application in organic synthesis, medicinal chemistry, and materials science, enabling its effective use and facilitating further discoveries. The provided methodologies ensure a self-validating system for data generation, grounded in established scientific principles.

References

-

Global Substance Registration System. 3-ACETYL-2,5-DIHYDROFURAN-2-ONE. [Link]

Sources

A Technical Guide to the Discovery and One-Pot Synthesis of 3-Acetyl-2(5H)-Furanone

Abstract

This technical guide provides a comprehensive overview of 3-acetyl-2(5H)-furanone, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. While the discovery of this specific molecule is not extensively documented, its structural motif is found in numerous natural products and pharmacologically active compounds. This guide details a proposed one-pot synthesis of 3-acetyl-2(5H)-furanone, designed for efficiency and accessibility in a research setting. The document elucidates the underlying reaction mechanism, provides a detailed experimental protocol, and presents predicted analytical data for the target compound. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize and utilize this valuable chemical scaffold.

Introduction: The Significance of the 2(5H)-Furanone Core

The 2(5H)-furanone, or butenolide, ring system is a privileged scaffold in organic chemistry and drug discovery. It is the core structural element in a vast array of natural products exhibiting a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties. The reactivity of the α,β-unsaturated lactone system, coupled with the potential for diverse substitution patterns, makes these compounds versatile intermediates for the synthesis of more complex molecules. 3-Acetyl-2(5H)-furanone, with its appended acetyl group, presents a unique combination of a reactive lactone and a ketone functionality, offering multiple points for further chemical elaboration.

Proposed One-Pot Synthesis of 3-Acetyl-2(5H)-Furanone

While a specific one-pot synthesis for 3-acetyl-2(5H)-furanone is not prominently described in the existing literature, a plausible and efficient pathway can be devised based on well-established principles of organic synthesis. The proposed method involves the condensation of ethyl acetoacetate with glyoxal under basic conditions. This approach leverages the reactivity of the active methylene group in ethyl acetoacetate and the dual electrophilic nature of glyoxal to construct the furanone ring in a single synthetic operation.

Rationale for Reagent Selection

-

Ethyl Acetoacetate: This β-keto ester serves as the backbone of the furanone ring.[1][2][3][4][5] The methylene protons alpha to both carbonyl groups are sufficiently acidic to be deprotonated by a mild base, forming a nucleophilic enolate.[1][2][3][4][5]

-

Glyoxal: As a 1,2-dicarbonyl compound, glyoxal provides the two-carbon unit necessary to complete the five-membered ring. Its two aldehyde functionalities can react sequentially with the nucleophilic centers of the ethyl acetoacetate enolate.

-

Base Catalyst: A mild base, such as sodium ethoxide or triethylamine, is proposed to facilitate the initial deprotonation of ethyl acetoacetate to initiate the condensation cascade. The choice of a non-nucleophilic base is crucial to avoid side reactions with the ester functionality.

Proposed Reaction Mechanism

The proposed one-pot synthesis is postulated to proceed through a series of interconnected reactions: an initial aldol-type condensation followed by an intramolecular cyclization and subsequent dehydration.

-

Enolate Formation: The base abstracts a proton from the active methylene group of ethyl acetoacetate to form a resonance-stabilized enolate.

-

Aldol Condensation: The enolate attacks one of the aldehyde carbonyls of glyoxal in an aldol-type addition reaction.

-

Hemiacetal Formation and Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the hydroxyl group attacks the ester carbonyl to form a cyclic hemiacetal.

-

Dehydration and Tautomerization: Subsequent elimination of water and tautomerization of the enol form leads to the formation of the stable 3-acetyl-2(5H)-furanone.

Caption: Proposed reaction pathway for the one-pot synthesis.

Experimental Protocol

This protocol is a self-validating system designed for reproducibility.

Materials and Equipment

-

Ethyl acetoacetate (reagent grade)

-

Glyoxal (40% solution in water)

-

Sodium ethoxide (21% solution in ethanol) or Triethylamine

-

Ethanol (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (100 mL).

-

Addition of Base: Carefully add sodium ethoxide solution (1.1 equivalents) to the ethanol with stirring.

-

Addition of Ethyl Acetoacetate: Slowly add ethyl acetoacetate (1.0 equivalent) to the basic ethanol solution. Stir the mixture at room temperature for 30 minutes to ensure complete enolate formation.

-

Addition of Glyoxal: Add glyoxal solution (1.0 equivalent) dropwise to the reaction mixture. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 100 mL of diethyl ether and 50 mL of water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase on a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Predicted Analytical Data

The following table summarizes the predicted spectroscopic data for 3-acetyl-2(5H)-furanone, based on its chemical structure and data from analogous compounds.

| Analytical Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.15 (s, 1H, vinylic H), 4.90 (s, 2H, -CH₂-O-), 2.50 (s, 3H, -COCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 195.0 (C=O, acetyl), 172.0 (C=O, lactone), 145.0 (=CH-), 130.0 (=-C-COCH₃), 70.0 (-CH₂-O-), 28.0 (-CH₃) |

| FT-IR (neat) | ν (cm⁻¹): ~1750-1770 (C=O, γ-lactone stretch), ~1680-1700 (C=O, conjugated ketone stretch), ~1640 (C=C stretch)[6][7][8][9][10] |

| Mass Spectrometry (EI) | m/z (%): 126 (M⁺), 83 (M⁺ - COCH₃), 43 (CH₃CO⁺) |

Applications in Drug Development and Research

The 3-acetyl-2(5H)-furanone scaffold is a versatile building block for the synthesis of a wide range of heterocyclic compounds. The presence of both an α,β-unsaturated lactone and a ketone moiety allows for a variety of chemical transformations, including:

-

Michael Additions: The electron-deficient double bond is susceptible to Michael addition by various nucleophiles, enabling the introduction of diverse substituents at the 4-position.

-

Aldol Condensations: The acetyl group can participate in aldol reactions to extend the carbon chain and create more complex structures.

-

Heterocycle Formation: The dicarbonyl nature of the molecule can be exploited to construct fused heterocyclic systems.

These potential transformations make 3-acetyl-2(5H)-furanone an attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This technical guide has outlined a plausible and efficient one-pot synthesis for 3-acetyl-2(5H)-furanone, a compound with significant potential in synthetic and medicinal chemistry. By providing a detailed experimental protocol, a mechanistic rationale, and predicted analytical data, this document serves as a valuable resource for researchers seeking to prepare and utilize this versatile chemical entity. The proposed synthesis offers a straightforward and scalable route to a valuable building block, paving the way for the discovery of novel bioactive molecules.

References

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

Liu, X. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. KPU Pressbooks. Retrieved from [Link]

-

LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.

-

Glaser, J. (2018, May 11). Acetoacetic Ester Synthesis Reaction Mechanism. Glasp. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Ethyl acetoacetate. In Wikipedia. Retrieved from [Link]

-

Chemistry for everyone. (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications. WordPress.com. Retrieved from [Link]

-

LibreTexts. (2023, January 22). Acetoacetic Ester Synthesis. Chemistry LibreTexts. Retrieved from [Link]

-

YouTube. (2022, March 2). ethylacetoacetic synthesis | Ethyl acetoacetate preparation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 120. [Link]

-

Mdlovu, N. V., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6789. [Link]

- Kim, H. J., et al. (2014). Synthesis of furan, thiophene, and pyrroles from acetoacetic esters. Google Patents.

-

Gouda, M. A., et al. (2018). An Overview on Synthetic Strategies to 3-Acylcoumarins. Indian Journal of Heterocyclic Chemistry, 28(4), 479-492. Retrieved from [Link]

-

Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Abraham, R. J., et al. (2004). Proton Chemical Shifts in NMR. Part 16 1, Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Magnetic Resonance in Chemistry, 42(5), 467-476. [Link]

-

McFadden, W. H., et al. (1966). Mass Spectra of Six Lactones. Journal of the American Chemical Society, 88(21), 5024-5030. [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276. [Link]

-

Chow, C. S., et al. (2007). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 18(1), 84-93. [Link]

-

NIST. (n.d.). 2(3H)-Furanone, 5-acetyldihydro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. glasp.co [glasp.co]

- 2. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.pg.edu.pl [chem.pg.edu.pl]

Biological Activity Screening of Furanone Derivatives

An In-depth Technical Guide

Introduction: The Furanone Scaffold as a "Privileged Structure" in Drug Discovery

Furanones, and more broadly furans, represent a critical class of heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom.[1] Their derivatives are a cornerstone in medicinal chemistry, frequently identified in natural products and demonstrating a vast array of biological activities.[2] This has led to the furanone scaffold being recognized as a "privileged structure"—a molecular framework that is capable of binding to multiple, diverse biological targets. This inherent versatility makes furanone derivatives compelling candidates for drug development programs targeting a wide spectrum of human diseases.

The biological potential of these compounds is extensive, with robust evidence supporting their roles as antibacterial, antiviral, anti-inflammatory, antifungal, and antitumor agents.[1] Natural furanones and their synthetic analogs have been shown to exert these effects through varied and sophisticated mechanisms, from the scavenging of superoxide anions to the interruption of bacterial communication and the induction of programmed cell death in cancer cells.[1][3]

This guide provides an in-depth exploration of the primary screening methodologies used to identify and characterize the biological activities of novel furanone derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind experimental choices, ensuring a robust and self-validating approach to screening. We will delve into the core assays for antimicrobial, anticancer, and anti-inflammatory activities, providing detailed workflows, mechanistic insights, and data interpretation frameworks.

Part 1: Screening for Antimicrobial & Anti-Biofilm Activity

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Furanone derivatives have emerged as a promising class, not only for their direct antimicrobial effects but also for their ability to disrupt microbial communication and biofilm formation.[4][5] Halogenated furanones isolated from the marine red algae Delisea pulchra, for instance, are well-documented for their ability to interfere with bacterial quorum sensing (QS) systems, effectively disarming pathogens without necessarily killing them, which may exert less selective pressure for resistance.[3][6]

Initial Antibacterial Screening: Agar Diffusion Methods

The first step in assessing a new compound is often a qualitative screen to determine if it possesses any antibacterial activity. Agar diffusion methods are cost-effective, high-throughput, and provide a clear visual indication of growth inhibition.[7]

Causality Behind the Choice: This method is based on the principle that a bioactive compound will diffuse from a point source through the agar medium, creating a concentration gradient. If the compound is effective against the test microorganism, a clear "zone of inhibition" will appear where the concentration is sufficient to prevent growth.[7] It is an excellent primary filter to quickly identify active compounds in a library.

Experimental Protocol: Disk Diffusion Assay

-

Prepare Inoculum: Aseptically pick several colonies of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculate Agar Plate: Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.

-

Apply Compounds: Sterilize paper discs (6 mm diameter) and impregnate them with a known concentration of the furanone derivative dissolved in a suitable solvent (e.g., DMSO). A solvent-only disc must be included as a negative control.

-

Incubation: Place the discs onto the inoculated agar surface. Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition in millimeters. A larger zone indicates greater susceptibility of the bacterium to the compound.

Quantitative Assessment: Minimum Inhibitory Concentration (MIC)

Following a positive result in the initial screen, a quantitative assay is required to determine the potency of the compound. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[5] Broth microdilution is the standard method.

Experimental Protocol: Broth Microdilution Assay

-

Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton broth to wells 2 through 12.

-

Compound Dilution: In well 1, add 100 µL of the furanone derivative at a starting concentration (e.g., 1024 µg/mL). Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

-

Inoculation: Prepare a bacterial inoculum adjusted to a final concentration of 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this suspension to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or with a plate reader.

| Furanone Derivative | Target Organism | MIC (µg/mL) | Reference |

| Sulfone 26 | Staphylococcus aureus | 8 | [4] |

| Sulfone 26 | Bacillus subtilis | 8 | [4] |

| F131 | S. aureus (clinical isolates) | 8–16 | [5] |

| F131 | Candida albicans (clinical isolates) | 8–16 | [5] |

| Metabolite 5 | Bacillus subtilis | 8.33 | [8] |

| Metabolite 5 | Micrococcus luteus | 16.66 | [8] |

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of various furanone derivatives against bacterial and fungal pathogens.

Anti-Biofilm Activity Screening

Many pathogens exert their virulence by forming biofilms, which are notoriously resistant to conventional antibiotics.[4] Furanones are particularly interesting for their ability to inhibit biofilm formation, often at sub-MIC concentrations.[4][5]

Causality Behind the Choice: The crystal violet assay is a simple, robust method to quantify the total biomass of a biofilm. The dye stains the cells and extracellular matrix, and the amount of retained dye is proportional to the amount of biofilm formed. By comparing treated and untreated wells, we can quantify the inhibitory effect of a compound.

Experimental Protocol: Crystal Violet Biofilm Assay

-

Biofilm Formation: In a 96-well plate, grow the test organism (e.g., P. aeruginosa) in a suitable broth (e.g., TSB) in the presence of sub-MIC concentrations of the furanone derivatives. Include untreated wells as a positive control for biofilm formation. Incubate for 24-48 hours at 37°C without shaking.[5]

-

Wash: Carefully discard the medium and planktonic (free-floating) cells. Gently wash the wells twice with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.

-

Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

-

Staining: Remove the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and stain for 15-20 minutes.

-

Solubilization: Discard the stain and wash the wells thoroughly with water until the negative control wells are colorless. Air dry the plate. Add 200 µL of 30% acetic acid or absolute ethanol to each well to solubilize the bound dye.

-

Quantification: Measure the absorbance at 595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the untreated control.

Caption: Workflow for Crystal Violet Anti-Biofilm Assay.

Mechanism Spotlight: Quorum Sensing (QS) Inhibition

The anti-biofilm activity of many furanones stems from their ability to interfere with quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate group behaviors.[6][9] Halogenated furanones are structural analogs of N-acyl homoserine lactones (AHLs), the signaling molecules used by many Gram-negative bacteria.[6] They are thought to act as competitive inhibitors, binding to the LuxR-type receptors and rendering them dysfunctional.[6][10]

Caption: Mechanism of Quorum Sensing Inhibition by Furanones.

Part 2: Screening for Anticancer Activity

The furanone scaffold is a prominent feature in compounds with significant cytotoxic effects against a wide range of cancer cell lines.[2] Their anticancer mechanisms are diverse, primarily involving the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, which prevents cancer cells from proliferating.[2]

Primary Cytotoxicity Screening: MTT Assay

The initial evaluation of a furanone derivative's anticancer potential involves determining its cytotoxicity against one or more cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Causality Behind the Choice: The assay's logic is self-validating. It measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A potent anticancer compound will result in fewer viable cells and thus a weaker purple signal.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, C6 glioma) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the furanone derivatives in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include untreated cells (vehicle control) and a blank (medium only). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, typically DMSO or an acidified isopropanol solution, to each well to dissolve the formazan crystals.

-

Quantification: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

| Furanone Derivative | Cancer Cell Line | IC₅₀ Value | Mechanism Notes | Reference |

| Bis-2(5H)-furanone (4e) | C6 (Glioma) | 12.1 µM | Induces S-phase cell cycle arrest; interacts with DNA. | [2][11] |

| N-2(5H)-furanonyl sulfonyl hydrazone (5k) | MCF-7 (Breast) | 14.35 µM | Induces G2/M phase arrest and DNA damage. | [2] |

| Furopyridone (4c) | KYSE150 (Esophageal) | 0.655 µg/mL | Potent cytotoxicity. | [2] |

| Compound 3a | Leukemia (SR) | - | High activity in NCI-60 screen. | [12][13] |

| Compound 3a | Colon Cancer (HCT-116) | - | High activity in NCI-60 screen. | [12][13] |

Table 2: Cytotoxic activity (IC₅₀) of selected furanone derivatives against various human cancer cell lines.

Elucidating the Mechanism of Action

Once a compound shows promising cytotoxicity, the next critical step is to understand how it kills cancer cells. Key mechanisms for furanones include triggering apoptosis and halting the cell cycle.[2]

Cell Cycle Analysis by Flow Cytometry

Causality Behind the Choice: The cell cycle is a tightly regulated process that, when dysregulated, leads to uncontrolled proliferation. Many chemotherapeutic agents work by damaging the cell (e.g., DNA damage) to an extent that it triggers internal checkpoints, causing the cell to arrest in a specific phase (G1, S, or G2/M) and preventing it from dividing.[2] Flow cytometry using a DNA-staining dye like propidium iodide (PI) allows for the precise quantification of cells in each phase, providing a clear picture of the compound's effect.

Protocol Outline:

-

Treat cancer cells with the furanone derivative (at its IC₅₀ concentration) for 24-48 hours.

-

Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.

-

Treat the cells with RNase to remove RNA, ensuring the dye only binds to DNA.

-

Stain the cells with a saturating concentration of PI.

-

Analyze the cell population using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the differentiation of G1, S, and G2/M phase cells.

-

An accumulation of cells in a specific phase compared to the untreated control indicates cell cycle arrest. For example, certain bis-2(5H)-furanone derivatives cause arrest in the S-phase, while others arrest cells in the G2/M phase.[2]

Caption: Key Mechanisms of Anticancer Action for Furanone Derivatives.

Part 3: Screening for Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Furanone derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandins, or by suppressing the enzymes responsible for their synthesis, such as cyclooxygenases (COX) and lipoxygenases (LOX).[1][14][15]

Cell-Based Assay: Nitric Oxide (NO) Inhibition

A foundational cell-based assay for anti-inflammatory potential measures a compound's ability to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Causality Behind the Choice: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a large-scale production of NO, a key inflammatory mediator.[1] An effective anti-inflammatory compound will suppress this process. The Griess assay provides a simple and reliable colorimetric method to quantify nitrite (a stable breakdown product of NO) in the cell culture supernatant, serving as a direct proxy for NO production.

Experimental Protocol: Griess Assay for NO Inhibition

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the furanone derivatives for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and iNOS expression. Include an unstimulated control (no LPS) and a stimulated control (LPS but no compound). Incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide in acid) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Quantification: A pink/magenta color will develop. Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve. A reduction in absorbance in the treated wells compared to the LPS-only control indicates inhibition of NO production.[1]

In Vitro Enzyme Inhibition Assays: COX & LOX

To further define the mechanism of action, furanone derivatives can be tested for their ability to directly inhibit the key enzymes of the arachidonic acid pathway: COX-1, COX-2, and LOX.[15]

Causality Behind the Choice: These enzymes are central to the inflammatory cascade. COX-2 is the primary enzyme responsible for producing pro-inflammatory prostaglandins at the site of inflammation, making it a key therapeutic target.[15] LOX enzymes produce leukotrienes, another class of inflammatory mediators.[14] Commercially available kits provide a standardized and reliable method to screen for direct inhibition of these enzymes, allowing for the classification of a compound as a COX inhibitor, LOX inhibitor, or a dual inhibitor. Several studies have identified pyridazinone derivatives synthesized from furanones as promising dual COX-2/15-LOX inhibitors.[14][15]

Protocol Outline (General for Commercial Kits):

-

The assay is typically performed in a 96-well plate.

-

The furanone inhibitor is added to a reaction buffer containing the purified enzyme (e.g., human recombinant COX-2).

-

The reaction is initiated by adding arachidonic acid, the enzyme's substrate.

-

The enzyme's activity (production of prostaglandin or leukotriene) is measured, often via a colorimetric or fluorometric probe included in the kit.

-

The activity is compared to a control reaction without the inhibitor to calculate the percentage of inhibition and subsequently the IC₅₀ value.

Caption: Anti-inflammatory Mechanisms of Furanone Derivatives.

Conclusion and Future Directions

The furanone core is a remarkably versatile scaffold that continues to yield compounds with potent and diverse biological activities. The screening paradigms detailed in this guide—from initial high-throughput assays to more complex mechanistic studies—provide a robust framework for identifying and characterizing novel furanone derivatives. The most promising compounds identified through these in vitro screens are candidates for further preclinical development, which would include in vivo efficacy studies in animal models, absorption, distribution, metabolism, and excretion (ADME) profiling, and comprehensive toxicological evaluation. The continued exploration of furanone chemistry and biology holds significant promise for the development of next-generation therapeutics to combat infectious diseases, cancer, and inflammatory disorders.

References

-

Al-Ostath, A., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central. [Link]

-

Whitfield, F.B., et al. (1998). The naturally occurring furanones: formation and function from pheromone to food. PubMed. [Link]

-

García-Contreras, R., et al. (2021). Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. PubMed Central. [Link]

-

Ostroverkhov, P.V., et al. (2022). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. MDPI. [Link]

-

Gomaa, H.A.M., et al. (2021). Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-cancer Activity. PubMed. [Link]

-

Gomaa, H.A.M., et al. (2021). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Taylor & Francis Online. [Link]

-

Promchai, T., et al. (2024). Siamfuranones A–C, three novel furanone derivatives from the flowers of Uvaria siamensis and their biological activities. Taylor & Francis Online. [Link]

-

Gerokonstantis, D.T., et al. (2019). 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. PubMed Central. [Link]

-

Gomaa, H.A.M., et al. (2022). Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-Cancer Activity. Ingenta Connect. [Link]

-

Wang, X., et al. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. PubMed. [Link]

-

Appiah, T., et al. (2024). Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition. PubMed Central. [Link]

-

Figueroa-Valverde, L., et al. (n.d.). Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. Preprints.org. [Link]

-

Cimmino, A., et al. (2016). Natural and Synthetic Furanones with Anticancer Activity. PubMed. [Link]

-

Kim, C., et al. (2008). Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa. PubMed. [Link]

-

Ostroverkhov, P.V., et al. (2022). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. National Institutes of Health. [Link]

-

Hayashi, M., et al. (2005). Antifungal activity of pyranone and furanone derivatives, isolated from Aspergillus sp. IFM51759, against Aspergillus fumigatus. CABI Digital Library. [Link]

-

Gomaa, H.A.M., et al. (2021). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. National Institutes of Health. [Link]

-

Hayashi, M., et al. (2005). Antifungal activity of pyranone and furanone derivatives, isolated from Aspergillus sp. IFM51759, against Aspergillus fumigatus. ResearchGate. [Link]

-

Rekha, R., et al. (2024). Gross Antioxidant Capacity and Anti-Inflammatory Potential of Flavonol Oxidation Products: A Combined Experimental and Theoretical Study. MDPI. [Link]

-

Priyadarshini, V., & Abraham, J. (2016). Screening of Furanone in Cucurbita melo and Evaluation of its Bioactive Potential Using In Silico Studies. PubMed. [Link]

-

El-Baky, R.M.A., & El-Gayar, K.M. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]

-

Gontieu, M., et al. (2019). Furanones and Anthranilic Acid Derivatives from the Endophytic Fungus Dendrothyrium variisporum. MDPI. [Link]

Sources

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]